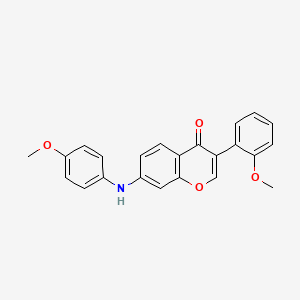

3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the chromene family, where variations in the chromene core structure have shown significant biological and chemical properties. It is part of a broader class of compounds that have garnered attention for their potential applications in various fields, including materials science and pharmaceuticals, due to their unique structural features and inherent chemical reactivity.

Synthesis Analysis

The synthesis of chromene derivatives often involves multicomponent reactions, condensations, and cyclization processes. For example, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile was synthesized using a reaction of 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation, showcasing a typical approach for synthesizing complex chromene derivatives (Okasha et al., 2022).

Molecular Structure Analysis

The molecular structure of chromene derivatives is often elucidated using X-ray diffraction, showcasing the planarity or non-planarity of the pyran ring and the orientations of substituents which are crucial for their chemical reactivity and interaction with biological targets. For instance, the crystal structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, was determined, highlighting the coplanar nature of its pyran ring (Wang et al., 2005).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Chromen-4-one derivatives have been identified for their potent antimicrobial activities. For instance, the compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile showed favorable antimicrobial activities against both bacterial and fungal strains. Its molecular structure, established through spectral data and X-ray diffraction, supports its application in developing antimicrobial agents (Okasha et al., 2022).

Anticancer Properties

Several chromen-4-one derivatives exhibit significant anticancer activities. A study discovered a series of apoptosis inducers among 4-aryl-4H-chromenes through a novel cell- and caspase-based high-throughput screening assay. These compounds, particularly 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene, showed potent activity in inducing apoptosis in cancer cells, highlighting their potential as anticancer agents (Kemnitzer et al., 2004).

Molecular Docking and Structural Analysis

Chromen-4-one compounds have also been subjects of molecular docking and structural analysis studies, aiming at understanding their interactions with biological targets. A novel hybrid compound containing pyrazole and coumarin cores underwent molecular docking studies, showing promising interactions with interleukin-6 (IL-6), which could be relevant in designing drugs targeting IL-6 mediated diseases (Sert et al., 2018).

Propiedades

IUPAC Name |

7-(4-methoxyanilino)-3-(2-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-26-17-10-7-15(8-11-17)24-16-9-12-19-22(13-16)28-14-20(23(19)25)18-5-3-4-6-21(18)27-2/h3-14,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUOBLKSGDAPEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)

![Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2484503.png)

amino}acetic acid](/img/structure/B2484505.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)

![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)